N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-12-8-9-14(25-2)13(10-12)18-21-22-19(28-18)20-17(23)11-27-16-7-5-4-6-15(16)26-3/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXHZVQWCFFNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole core is constructed via cyclization of a hydrazide intermediate derived from 2,5-dimethoxybenzoic acid.
Hydrazide Formation :
Oxadiazole Cyclization :
- The hydrazide reacts with carbon disulfide (CS₂) in the presence of sodium ethoxide (NaOEt), forming the 1,3,4-oxadiazole ring through cyclocondensation.
- Reaction conditions: Reflux in ethanol for 6–8 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product.
Key Data :
Acylation with 2-(2-Methoxyphenoxy)acetyl Chloride
The aminoxadiazole intermediate is acylated to introduce the phenoxyacetamide side chain.
Synthesis of Acylating Agent :
Coupling Reaction :
- The oxadiazol-2-amine reacts with the acyl chloride in acetone, using potassium carbonate (K₂CO₃) as a base to scavenge HCl.
- Reaction conditions: Stirring at room temperature for 3–6 hours, followed by recrystallization from ethanol.
Key Data :
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Time
- Cyclization : Reflux (78–80°C) for 6 hours ensures complete ring closure, as shorter durations leave unreacted hydrazide.
- Acylation : Room-temperature reactions prevent decomposition of the acid-sensitive oxadiazole ring.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole Derivatives
Compounds with 1,3,4-thiadiazole cores (e.g., 5k and 5l from ) share functional similarities but differ in electronic properties due to sulfur (thiadiazole) versus oxygen (oxadiazole). Key comparisons include:
Substituent Variations on the Oxadiazole Ring
- 2,5-Dimethoxyphenyl vs. Trimethoxyphenyl : The compound in (N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide) has three methoxy groups, which may increase steric hindrance compared to the target compound’s two methoxy groups. This could reduce binding affinity in enzyme pockets but enhance solubility .
- Heteroaromatic Substituents : Compounds like 2a and 2b () with benzofuran substituents exhibit antimicrobial activity, suggesting that electron-rich aromatic groups on oxadiazole enhance bioactivity. The target’s methoxyphenyl groups may similarly modulate antimicrobial or enzyme-inhibitory effects .
Acetamide Side Chain Modifications
- 2-Methoxyphenoxy vs. Indole or Pyridine Moieties: The target’s 2-methoxyphenoxy group differs from indole derivatives in (e.g., 8t, 8u), which showed α-glucosidase inhibition (IC₅₀: 12–18 µM).
- Sulfanyl Linkages: Compounds like 7a () and 3a () incorporate sulfanyl (-S-) bridges, which are absent in the target. Sulfur atoms can enhance radical scavenging or metal-binding activity, whereas the target’s ether linkage (phenoxy) may improve metabolic stability .
Table 1: Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
